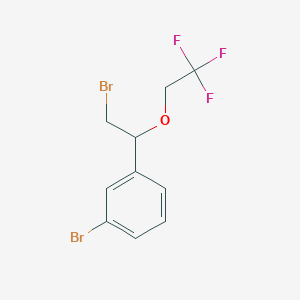
4,6-Difluoropyrimidine-5-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,6-Difluoropyrimidine-5-carbonitrile is a fluorinated pyrimidine derivative characterized by the presence of two fluorine atoms at the 4th and 6th positions and a cyano group at the 5th position of the pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Difluoropyrimidine-5-carbonitrile typically involves the fluorination of pyrimidine derivatives. One common method includes the reaction of 4,6-dichloropyrimidine with a fluorinating agent such as potassium fluoride in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) under reflux conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atoms are replaced by fluorine atoms.
Industrial Production Methods: Industrial production of this compound may involve a multi-step process starting from readily available precursors. For instance, the synthesis might begin with the preparation of 4,6-dichloropyrimidine, followed by its fluorination using potassium fluoride. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the fluorine atoms are replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: While specific oxidation and reduction reactions of this compound are less common, it can participate in such reactions under appropriate conditions.
Cyclization Reactions: The compound can be involved in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, thiols, and alkoxides in solvents like DMSO or acetonitrile.
Cyclization: Catalysts like Lewis acids or bases under controlled temperature conditions.
Major Products:
Substituted Pyrimidines: Products where the fluorine atoms are replaced by other functional groups.
Heterocyclic Compounds: More complex structures formed through cyclization reactions.
科学研究应用
4,6-Difluoropyrimidine-5-carbonitrile has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a precursor in the synthesis of antiviral and anticancer agents. Its derivatives have shown activity against various biological targets, including enzymes and receptors.
Biological Studies: Used in the study of enzyme inhibition and receptor binding due to its structural similarity to nucleotides.
Industrial Applications: Employed in the development of agrochemicals and materials science for the synthesis of novel compounds with desired properties.
作用机制
The mechanism of action of 4,6-Difluoropyrimidine-5-carbonitrile and its derivatives often involves the inhibition of specific enzymes or receptors. For instance, some derivatives act as tyrosine kinase inhibitors, blocking the ATP binding site of the enzyme and preventing its activity. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent.
相似化合物的比较
4,6-Dichloropyrimidine: A precursor in the synthesis of 4,6-Difluoropyrimidine-5-carbonitrile.
4,6-Dibromopyrimidine: Another halogenated pyrimidine with similar reactivity but different physical properties.
2,4-Difluoropyrimidine: A compound with fluorine atoms at different positions, leading to different chemical behavior.
Uniqueness: this compound is unique due to the specific positioning of the fluorine atoms and the cyano group, which imparts distinct electronic and steric properties. These properties influence its reactivity and biological activity, making it a valuable compound in drug discovery and development.
属性
分子式 |
C5HF2N3 |
|---|---|
分子量 |
141.08 g/mol |
IUPAC 名称 |
4,6-difluoropyrimidine-5-carbonitrile |
InChI |
InChI=1S/C5HF2N3/c6-4-3(1-8)5(7)10-2-9-4/h2H |
InChI 键 |
KOXFPKGXQVRRMF-UHFFFAOYSA-N |
规范 SMILES |
C1=NC(=C(C(=N1)F)C#N)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


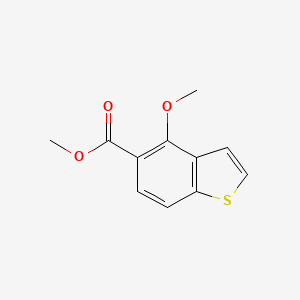
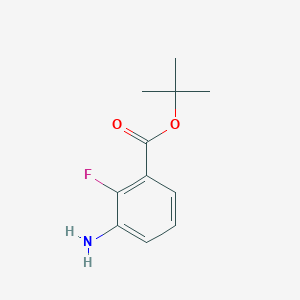
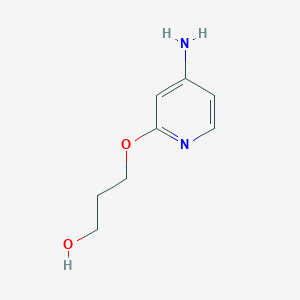

![2-{[(Naphthalen-1-yl)methyl]amino}pentanoic acid](/img/structure/B13477891.png)

![7-Imino-7lambda6-thia-1-azaspiro[4.4]nonan-7-one dihydrochloride](/img/structure/B13477894.png)
![2-(5-(2-Methoxyethoxy)-1H-benzo[d]imidazol-2-yl)ethan-1-amine hydrochloride](/img/structure/B13477902.png)

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)cyclobutane-1-carboxylic acid](/img/structure/B13477913.png)
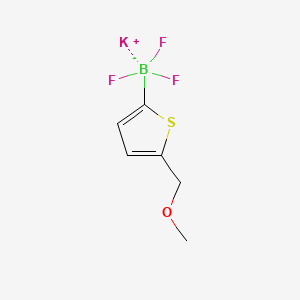

![2',4',6'-Trimethyl-[1,1'-biphenyl]-4-amine](/img/structure/B13477932.png)
